

### Vadocaine CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Vadocaine |           |
| Cat. No.:            | B1683469  | Get Quote |

## Vadocaine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Vadocaine** is a compound with demonstrated antitussive and local anesthetic properties. This document provides a comprehensive overview of its fundamental chemical properties, and a review of key preclinical and clinical findings. Due to the limited publicly available information, this whitepaper focuses on summarizing existing data on its efficacy and pharmacokinetics, alongside methodologies from cited studies. While the precise signaling pathways of **Vadocaine** are not fully elucidated in the public domain, a hypothesized mechanism of action based on its structural similarity to other local anesthetics is presented.

**Core Compound Information** 

| Identifier        | Value      | Reference |
|-------------------|------------|-----------|
| CAS Number        | 72005-58-4 | [1][2]    |
| Molecular Formula | C18H28N2O2 | [1][2]    |

### **Quantitative Efficacy Data**

## Table 2.1: Antitussive Effects of Vadocaine in Animal Models



| Animal Model | Method of Cough<br>Induction                  | Vadocaine Dose          | Effect                                     |
|--------------|-----------------------------------------------|-------------------------|--------------------------------------------|
| Guinea Pigs  | Sulphur dioxide or ammonia                    | 2.5 mg/kg p.o.          | ~70% reduction in cough episodes           |
| Cats         | Mechanical irritation of the trachea          | 3 mg/kg i.v.            | ~80% inhibition of cough reflex for 10 min |
| Cats         | Electrical stimulation of the laryngeal nerve | 5 mg/kg                 | Weaker than 1 mg/kg of codeine             |
| Dogs         | Electrical stimulation of the trachea         | 6 mg/kg (oral and i.v.) | 60-80% inhibition of cough                 |

Table 2.2: Local Anesthetic Effects of Vadocaine in Animal Models

| Animal Model | Method            | Vadocaine<br>Concentration | Effect                                       |
|--------------|-------------------|----------------------------|----------------------------------------------|
| Guinea Pig   | Wheal preparation | 0.25% and 0.5%             | Local anesthesia                             |
| Guinea Pig   | Cornea            | 0.5%                       | Longer duration of anesthesia than lidocaine |

## Table 2.3: Pharmacokinetics of Vadocaine in Human Volunteers



| Study Population   | Dosage                  | Peak Concentration (Cmax)                                                           | Time to Peak<br>(Tmax)                    |
|--------------------|-------------------------|-------------------------------------------------------------------------------------|-------------------------------------------|
| Healthy Volunteers | 30 mg t.i.d. for 7 days | Day 1: 72.9 ± 6.5<br>ng/ml; Day 3: 86.4 ±<br>10.3 ng/ml; Day 7:<br>86.4 ± 7.0 ng/ml | Day 1: 1 h; Day 3: 1.5<br>h; Day 7: 1.5 h |
| Healthy Volunteers | Single 30 mg tablet     | 61.5 ± 6.1 ng/ml (Day<br>1)                                                         | 1 h (Day 1)                               |
| Healthy Volunteers | 30 mg t.i.d. for 4 days | 64.5 ± 7.9 ng/ml (Day<br>4)                                                         | 1.5 h (Day 4)                             |

# Experimental Protocols Citric Acid-Induced Cough in Healthy Volunteers

This protocol is based on a double-blind, placebo-controlled, cross-over study to evaluate the antitussive profile of **Vadocaine**.

Objective: To assess the efficacy of **Vadocaine** in suppressing cough induced by a chemical irritant.

#### Methodology:

- Subject Recruitment: Healthy volunteers are recruited for the study.
- Baseline Cough Threshold: The baseline cough threshold for each participant is established.
- Drug Administration: Participants are administered Vadocaine (e.g., 10 mg and 30 mg doses), a comparator such as codeine phosphate (e.g., 50 mg), or a placebo in a randomized order across different study periods.
- Cough Induction: At specified time intervals post-administration, cough is induced by the inhalation of citric acid.
- Cough Monitoring: The number of coughs is recorded and analyzed.



 Data Analysis: The change in cough frequency from baseline is compared between the different treatment groups.

Note: Specific details on the concentration of citric acid and the inhalation apparatus are not fully detailed in the publicly available literature.

#### **Antitussive Action in Animal Models**

The antitussive properties of **Vadocaine** have been evaluated in various animal models.

Objective: To determine the antitussive efficacy of **Vadocaine** in preclinical models.

#### Methodologies:

- Guinea Pig Model:
  - Cough is induced by exposure to an aerosol of sulphur dioxide or ammonia.
  - Vadocaine is administered orally at a specified dose (e.g., 2.5 mg/kg).
  - The number of coughs is counted and compared to a control group.
- Cat Model (Mechanical Stimulation):
  - The trachea of an anesthetized cat is mechanically irritated to induce a cough reflex.
  - Vadocaine is administered intravenously (e.g., 3 mg/kg).
  - The inhibition of the cough reflex is measured.
- Dog Model (Electrical Stimulation):
  - The trachea of an anesthetized dog is electrically stimulated to induce coughing.
  - Vadocaine is administered orally or intravenously (e.g., 6 mg/kg).
  - The reduction in cough frequency is quantified.

### **Local Anesthetic Action in Guinea Pigs**



The local anesthetic effects of **Vadocaine** have been demonstrated using the guinea pig wheal preparation.

Objective: To assess the local anesthetic properties of Vadocaine.

#### Methodology:

- An area of skin on the back of a guinea pig is shaved.
- A specified concentration of **Vadocaine** solution (e.g., 0.25% or 0.5%) is injected intradermally to form a wheal.
- The area of the wheal is tested for sensory perception at regular intervals.
- The duration of local anesthesia is recorded.

#### **Visualizations**

## **Experimental Workflow: Citric Acid-Induced Cough Challenge**



Click to download full resolution via product page

Caption: Workflow for the citric acid-induced cough challenge in human volunteers.

## **Hypothesized Mechanism of Action for Local Anesthesia**





Click to download full resolution via product page

Caption: Hypothesized mechanism of **Vadocaine**'s local anesthetic action.

#### **Discussion and Future Directions**

The available data indicates that **Vadocaine** is a compound with both antitussive and local anesthetic properties. Its chemical resemblance to amide-type local anesthetics suggests a likely mechanism of action involving the blockade of voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. However, a definitive elucidation of its specific interactions with sodium channel subtypes and other potential molecular targets is required.



Further research is warranted to:

- Fully characterize the signaling pathways involved in Vadocaine's antitussive and anesthetic
  effects.
- Conduct detailed dose-response studies for both its primary effects.
- Elucidate its metabolic pathways and potential for drug-drug interactions.

This whitepaper provides a foundation for researchers and drug development professionals interested in **Vadocaine**. The presented data and experimental outlines can serve as a starting point for more in-depth investigations into the therapeutic potential of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assessment of the antitussive effect of vadocaine hydrochloride using citric acid-induced cough in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitussive action of the new anilide derivative vadocaine hydrochloride compared with codeine phosphate in four animal models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vadocaine CAS number and molecular formula.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683469#vadocaine-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com